molecular formula C8H9ClINO B1291648 2-Amino-1-(4-iodophenyl)ethanone hydrochloride CAS No. 61858-41-1

2-Amino-1-(4-iodophenyl)ethanone hydrochloride

Cat. No.: B1291648
CAS No.: 61858-41-1
M. Wt: 297.52 g/mol
InChI Key: MWGOKCRHBWDGSY-UHFFFAOYSA-N
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Description

2-Amino-1-(4-iodophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H8INO•HCl. It is known for its unique structure, which includes an amino group and an iodophenyl group attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride typically involves the iodination of 2-Aminoacetophenone. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the para position of the phenyl ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-iodophenyl)ethanone hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-iodophenyl)ethanone hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-bromophenyl)ethanone hydrochloride
  • 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride
  • 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride

Uniqueness

2-Amino-1-(4-iodophenyl)ethanone hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and allows for specific interactions that are not possible with other halogenated derivatives .

Properties

IUPAC Name

2-amino-1-(4-iodophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGOKCRHBWDGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623031
Record name 2-Amino-1-(4-iodophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61858-41-1
Record name 2-Amino-1-(4-iodophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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